fuscaxanthone c

Übersicht

Beschreibung

Fuscaxanthone C ist ein Xanthonderivat, das aus der Rinde des Stammes von Garcinia fusca isoliert wurde . Es ist bekannt für seine signifikanten hemmenden Wirkungen auf die menschliche kleinzellige Lungenkrebs-Zelllinie NCI-H187 . Die Summenformel von this compound ist C26H30O6, und es hat ein Molekulargewicht von 438,51 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fuscaxanthone C kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Isolierung der Verbindung aus der Rinde des Stammes von Garcinia fusca . Der Isolierungsprozess umfasst typischerweise die Extraktion mit organischen Lösungsmitteln, gefolgt von chromatographischer Reinigung, um die reine Verbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist nicht gut dokumentiert, da es hauptsächlich durch natürliche Extraktionsmethoden gewonnen wird. Fortschritte in der synthetischen organischen Chemie können in Zukunft zur Entwicklung effizienter Synthesewege für die großtechnische Produktion führen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fuscaxanthone C durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation verschiedene oxidierte Xanthonderivate ergeben, während Reduktion reduzierte Xanthoneverbindungen produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

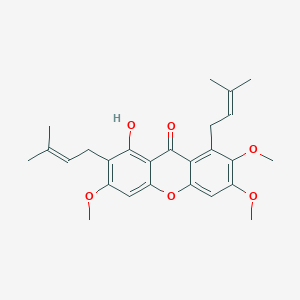

Fuscaxanthone C is characterized by its unique chemical structure, which includes multiple hydroxyl groups and a prenyl side chain. This structural composition is crucial for its biological activity and interaction with various cellular targets.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that it exhibits cytotoxic effects against:

- Cervical Cancer (HeLa Cells) : The compound showed an IC50 value of approximately 13.69 µM, indicating its potential as a therapeutic agent against cervical cancer .

- Lung Cancer (A549 Cells) : Research indicated that this compound effectively inhibited the growth of A549 cells, contributing to its reputation as a promising anticancer compound .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression.

Antibacterial Activity

This compound has exhibited antibacterial properties against various strains of bacteria. Its effectiveness is often attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. Notable findings include:

- Staphylococcus aureus : The compound showed significant inhibitory effects, suggesting its potential use in treating infections caused by resistant bacterial strains .

- Escherichia coli : Demonstrated moderate antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophage-like cells, which is crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural components. Research indicates that modifications such as hydroxylation and the presence of prenyl groups significantly enhance its biological activity. For instance:

- The presence of hydroxyl groups at specific positions (C-1, C-3, C-5, and C-6) correlates with increased cytotoxicity against cancer cells.

- The prenyl group at position C-8 enhances antibacterial activity .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in experimental settings:

Wirkmechanismus

The mechanism of action of Fuscaxanthone C involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of cancer cells, particularly the human small-cell lung cancer NCI-H187 cell line . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key cellular processes that promote cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Fuscaxanthone C ist unter den Xanthonderivaten aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Fuscaxanthone A: Ein weiteres Xanthonderivat, das aus Garcinia fusca isoliert wurde, mit unterschiedlichen biologischen Aktivitäten.

Alpha-Mangostin: Ein Xanthonderivat mit bekannten antioxidativen und krebshemmenden Eigenschaften.

Beta-Mangostin: Ähnlich wie Alpha-Mangostin zeigt es verschiedene biologische Aktivitäten.

This compound zeichnet sich durch seine signifikanten hemmenden Wirkungen auf bestimmte Krebszelllinien aus, was es zu einer wertvollen Verbindung für weitere Forschungs- und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Fuscaxanthone C is a naturally occurring xanthone derived from various species in the Garcinia genus. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, characterized by a dibenzo-γ-pyrone structure. The presence of hydroxyl and prenyl groups in its structure enhances its biological activity. The molecular formula of this compound is typically represented as .

Anticancer Activity

This compound has been investigated for its anticancer potential across various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other xanthones:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 11.43 | |

| Fuscaxanthone A | HeLa | 12.19 | |

| α-Mangostin | A549 | 4.84 | |

| Garcinone B | PC-3 | 6.39 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows moderate cytotoxic effects, suggesting potential as an anticancer agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several xanthones, including this compound, against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 2.5 | |

| α-Mangostin | Escherichia coli | 8 | |

| Garcinone D | Bacillus subtilis | 6.25 |

These findings indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Xanthones are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress. The antioxidant activity can be quantified using various assays:

- DPPH Scavenging Assay : this compound showed an IC50 value comparable to well-known antioxidants like vitamin C.

- Hydroxyl Radical Scavenging : In this assay, this compound demonstrated significant scavenging ability, indicating its potential in preventing oxidative damage.

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted the apoptotic mechanisms induced by this compound in cancer cell lines, showing activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

- Synergistic Effects : Research indicated that when combined with conventional antibiotics, this compound enhanced antibacterial activity against resistant strains, suggesting a potential role in combination therapy for infections .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates in subjects with induced tumors, further supporting its anticancer properties .

Eigenschaften

IUPAC Name |

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of fuscaxanthone C?

A: this compound has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.

Q2: What is the chemical structure of this compound?

A: this compound possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].

Q3: What are the implications of the reported cytotoxic activity of this compound?

A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.

Q4: Has the antioxidant potential of this compound been explored?

A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of this compound requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.

Q5: What analytical techniques are used to identify and quantify this compound?

A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate this compound [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.